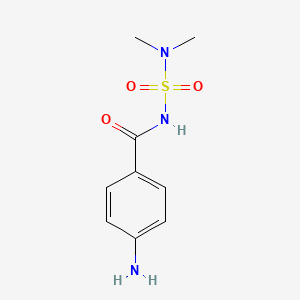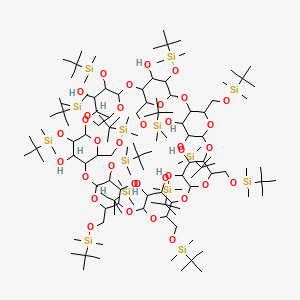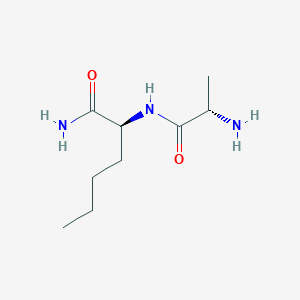
(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid typically involves multi-step organic reactions. The starting materials and reagents used can vary, but a common approach might include:
Cyclopropylmethylation: Introduction of the cyclopropylmethyl group to a suitable precursor.
Quinoline Formation: Construction of the quinoline ring system through cyclization reactions.
Oxidation: Introduction of the oxo group at the 2-position.
Ether Formation: Formation of the ether linkage at the 6-position.
Acetic Acid Introduction: Attachment of the acetic acid moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states or introduction of additional functional groups.
Reduction: Reduction of the oxo group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the quinoline ring.
Hydrolysis: Breakdown of the ether or ester linkages under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. The specific biological activities of this compound would need to be determined through experimental studies.
Medicine
In medicine, compounds with similar structures have been investigated for their therapeutic potential. They may act on various molecular targets, including enzymes, receptors, and ion channels, to exert their effects.
Industry
Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of (1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, proteins, or cell membranes, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Quinolinic Acid: Known for its role in the kynurenine pathway and neurotoxicity.
Chloroquine: An antimalarial drug with a quinoline core structure.
Uniqueness
(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C15H17NO4 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
2-[[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]oxy]acetic acid |
InChI |
InChI=1S/C15H17NO4/c17-14-6-3-11-7-12(20-9-15(18)19)4-5-13(11)16(14)8-10-1-2-10/h4-5,7,10H,1-3,6,8-9H2,(H,18,19) |
Clave InChI |
LCDIGOSCKNABIO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2C(=O)CCC3=C2C=CC(=C3)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B12070778.png)


